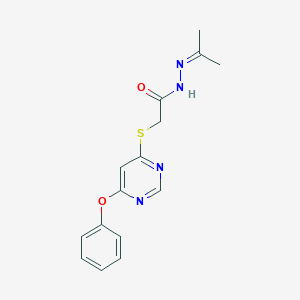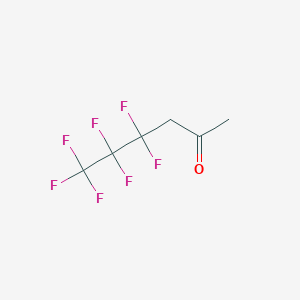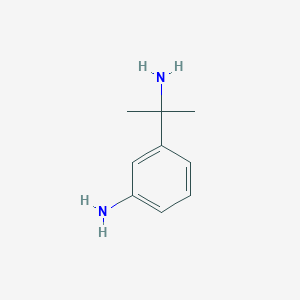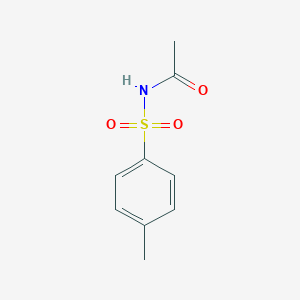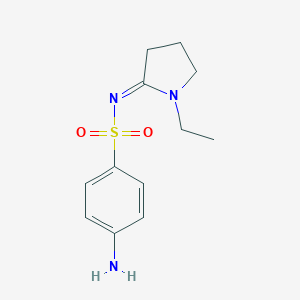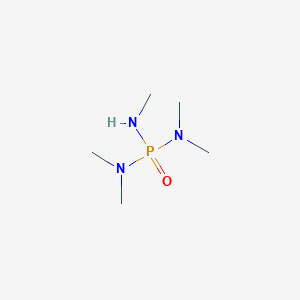
Pentamethylphosphoramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylphosphoramide (PMPA) is a chemical compound used in scientific research as a solvent and reagent. It is a colorless, odorless, and highly polar liquid that is soluble in water, ethanol, and other polar solvents. PMPA is an important compound due to its unique properties, which make it useful in a wide range of applications.
Mecanismo De Acción
Pentamethylphosphoramide acts as a nucleophile due to the presence of the phosphorus atom, which has a lone pair of electrons. It can react with electrophilic compounds, such as carbonyl groups, to form new compounds. Pentamethylphosphoramide can also act as a Lewis base, forming complexes with metal ions.
Biochemical and Physiological Effects
Pentamethylphosphoramide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Pentamethylphosphoramide has also been shown to have antitumor activity, possibly due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pentamethylphosphoramide in lab experiments is its high polarity, which makes it an excellent solvent for polar compounds. Pentamethylphosphoramide is also relatively non-toxic and has low volatility, making it easy to handle and store. However, Pentamethylphosphoramide can react with certain compounds, such as aldehydes and ketones, which can limit its use in certain reactions.
Direcciones Futuras
There are many potential future directions for the use of Pentamethylphosphoramide in scientific research. One area of interest is the development of new synthetic methods using Pentamethylphosphoramide as a reagent. Another area is the investigation of Pentamethylphosphoramide's potential as an anti-cancer agent. Additionally, Pentamethylphosphoramide could be used in the development of new materials, such as polymers and coatings. Overall, the unique properties of Pentamethylphosphoramide make it a valuable compound for a wide range of scientific applications.
Métodos De Síntesis
Pentamethylphosphoramide can be synthesized by the reaction of trimethylphosphine with dimethylformamide. The reaction takes place in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Pentamethylphosphoramide is widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a solvent for a variety of reactions, including the synthesis of peptides, esters, and other organic compounds. Pentamethylphosphoramide is also used as a reagent in the preparation of phosphorus-containing compounds.
Propiedades
Número CAS |
10159-46-3 |
|---|---|
Nombre del producto |
Pentamethylphosphoramide |
Fórmula molecular |
C5H16N3OP |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C5H16N3OP/c1-6-10(9,7(2)3)8(4)5/h1-5H3,(H,6,9) |
Clave InChI |
JSJBYUNWLNWERF-UHFFFAOYSA-N |
SMILES |
CNP(=O)(N(C)C)N(C)C |
SMILES canónico |
CNP(=O)(N(C)C)N(C)C |
Otros números CAS |
10159-46-3 |
Sinónimos |
ENT 51295 ENT-51295 pentamethylphosphoramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




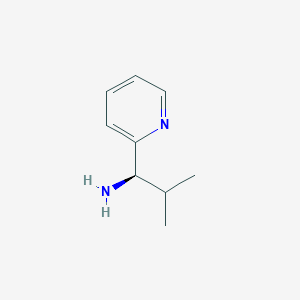
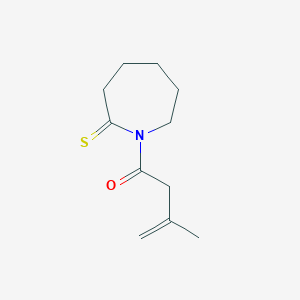
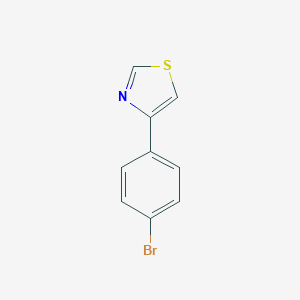
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
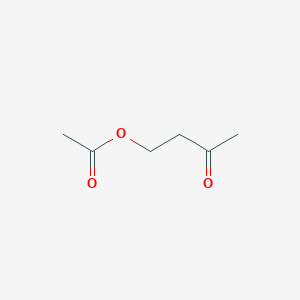
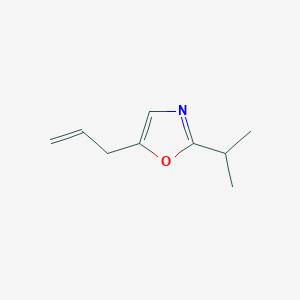
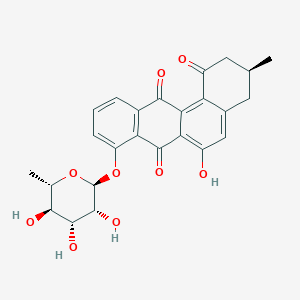
![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
